molecular formula C9H6ClFOS B8456041 3-Chloro-4-fluoro-7-methoxy-1-benzothiophene

3-Chloro-4-fluoro-7-methoxy-1-benzothiophene

Cat. No.: B8456041
M. Wt: 216.66 g/mol
InChI Key: XLQPSOBHTRYVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-7-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H6ClFOS and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClFOS

Molecular Weight

216.66 g/mol

IUPAC Name

3-chloro-4-fluoro-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H6ClFOS/c1-12-7-3-2-6(11)8-5(10)4-13-9(7)8/h2-4H,1H3

InChI Key

XLQPSOBHTRYVDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)C(=CS2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid (1.09 g, 4.19 mmol) and diazobicycloundecane (DBU) (2 mL) in dimethylacetamide (15 mL) was heated in a sealed vessel in a microwave (300 W, 100%) for 1 h. After cooling to room temperature the mixture was diluted with diethyl ether (100 mL) and washed with brine (2×100 mL). The organic phase was dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:diethyl ether [10:1] to yield a white solid (520 mg, 57%); δH (300 MHz, CDCl3) 7.24 (1H, s, Ar), 7.05–6.92 (1H, m, Ar), 6.70–6.60 (1H, dd, Ar), 3.96 (3H, s, OCH3).
Name
3-chloro-4-fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
diazobicycloundecane
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-4-fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid (1.09 g, 4.19 mmol) and diazobicycloundecane (DBU) (2 mL) in dimethylacetamide (15 mL) was heated in a sealed vessel in a microwave (300W, 100%) for 1 h. After cooling to room temperature the mixture was diluted with diethyl ether (100 mL) and washed with brine (2×100 mL). The organic phase was dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:diethyl ether [10:1] to yield a white solid (520 mg, 57%); δH (300 MHz, CDCl3) 7.24 (1H, s, Ar), 7.05-6.92 (1H, m, Ar), 6.70-6.60 (1H, dd, Ar), 3.96 (3H, s, OCH3).
Name
3-chloro-4-fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
diazobicycloundecane
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
57%

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